Silane, dichloro(3-chloropropyl)propyl-

Description

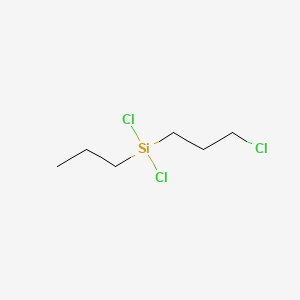

This structure combines reactive chlorosilane groups with alkyl chains, making it a versatile intermediate in crosslinking reactions and surface modification applications. Its dichloro substitution on silicon enhances hydrolysis reactivity compared to trialkoxy or trichloro analogs, enabling efficient coupling with polymers like polyethyleneimine (PEI) in anti-fouling coatings or composite materials .

Properties

IUPAC Name |

dichloro-(3-chloropropyl)-propylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXOHKFZYQJOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](CCCCl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068989 | |

| Record name | Silane, dichloro(3-chloropropyl)propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54979-21-4 | |

| Record name | Dichloro(3-chloropropyl)propylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54979-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl(3-chloropropyl)dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054979214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(3-chloropropyl)propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloro(3-chloropropyl)propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(3-chloropropyl)propylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYL(3-CHLOROPROPYL)DICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXF3EWR4EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Trichloro(3-chloropropyl)silane (CAS 2550-06-3)

- Structure : Silicon bonded to three chlorine atoms and a 3-chloropropyl group.

- Reactivity : Higher electrophilicity due to three electron-withdrawing Cl groups, accelerating hydrolysis and crosslinking. However, excessive Cl substitution can lead to instability during storage.

- Applications : Intermediate in silicone resin production; less selective in hydrosilylation compared to Rh-catalyzed dichloro analogs .

b. (3-Cyanopropyl)methyldichlorosilane (CAS 1190-16-5)

- Structure: Dichlorosilane with a methyl group and 3-cyanopropyl (–CH2CH2CH2CN).

- Reactivity: The cyano group (–CN) introduces polarity, enhancing adhesion to polar substrates (e.g., glass or metals). Lower hydrolysis rate compared to chloropropyl analogs due to reduced Cl content.

- Applications : Used in specialty adhesives and surface functionalization .

c. Dichloro(methyl)(3,3,3-trifluoropropyl)silane (CAS 675-62-7)

- Structure : Dichlorosilane with a methyl group and fluorinated 3,3,3-trifluoropropyl (–CH2CF3).

- Reactivity: Fluorine substituents impart chemical resistance and hydrophobicity. Reduced hydrolysis rate compared to non-fluorinated analogs.

- Applications : Water-repellent coatings and electronic materials requiring inert surfaces .

d. (3-Chloropropyl)triethoxysilane (CAS 5089-70-3)

- Structure : Triethoxysilane with a 3-chloropropyl group.

- Reactivity : Ethoxy groups (–OCH2CH3) hydrolyze slowly, offering controlled crosslinking. Less corrosive than dichloro analogs.

- Applications : Widely used in rubber vulcanization and fiberglass treatments .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| Dichloro(3-chloropropyl)propyl-silane | C6H12Cl3Si* | ~215.6 | High reactivity, moderate hydrophobicity |

| Trichloro(3-chloropropyl)silane | C3H6Cl4Si | 211.98 | Rapid hydrolysis, prone to self-condensation |

| (3-Cyanopropyl)methyldichlorosilane | C5H9Cl2NSi | 182.12 | Polar, thermally stable up to 150°C |

| Dichloro(methyl)(3,3,3-trifluoropropyl)silane | C4H7Cl2F3Si | 215.09 | Hydrophobic, stable in acidic environments |

*Inferred based on substituent groups.

Preparation Methods

Catalytic Systems

Platinum-based catalysts, particularly Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex), are employed to facilitate the anti-Markovnikov addition of Si–H bonds to allyl chloride. The reaction proceeds via:

$$

\text{Cl}2\text{SiHCH}2\text{CH}2\text{CH}3 + \text{CH}2=\text{CHCH}2\text{Cl} \xrightarrow{\text{Pt}} \text{Cl}2\text{SiCH}2\text{CH}2\text{CH}2\text{ClCH}2\text{CH}2\text{CH}_3

$$

Key parameters include:

Yield and Byproduct Analysis

Under optimal conditions, yields exceed 85%, with major byproducts including:

- Disiloxanes : Formed via silanol condensation (≤8% yield).

- Isomerized products : Resulting from competing Markovnikov addition (≤5% yield).

Direct Alkylation of Dichlorosilanes

Alkylation of dichlorosilanes with 3-chloropropyl Grignard reagents offers an alternative pathway. This method, though less common, avoids platinum catalysts and operates under milder conditions.

Reaction Mechanism

Propyldichlorosilane reacts with 3-chloropropylmagnesium bromide in anhydrous diethyl ether:

$$

\text{Cl}2\text{SiCH}2\text{CH}2\text{CH}3 + \text{CH}2\text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{Cl}2\text{Si(CH}2\text{CH}2\text{CH}2\text{Cl)CH}2\text{CH}2\text{CH}3 + \text{MgBrCl}

$$

Critical factors:

Limitations

- Low scalability : Grignard reagent handling poses safety challenges.

- Purity issues : Residual magnesium salts require extensive washing, reducing overall yield to 60–70%.

Chlorination of Propyldichloro(3-Hydroxypropyl)Silane

Post-synthetic chlorination provides a stepwise route, particularly for laboratory-scale synthesis.

Synthesis Steps

- Hydroxylation : Propyldichlorosilane reacts with allyl alcohol under radical initiation to form propyldichloro(3-hydroxypropyl)silane.

- Chlorination : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to chloride:

$$

\text{Cl}2\text{Si(CH}2\text{CH}2\text{CH}2\text{OH)CH}2\text{CH}2\text{CH}3 + \text{SOCl}2 \rightarrow \text{Cl}2\text{Si(CH}2\text{CH}2\text{CH}2\text{Cl)CH}2\text{CH}2\text{CH}3 + \text{SO}2 + \text{HCl}

$$

Advantages and Drawbacks

- Advantage : High purity (>95%) due to controlled chlorination.

- Drawback : Multi-step process reduces atom economy (overall yield: 55–65%).

Comparative Analysis of Methods

Emerging Techniques and Optimization

Recent advances focus on:

Q & A

Basic: What are the primary synthetic routes for dichloro(3-chloropropyl)propylsilane, and how do catalyst systems influence yield and selectivity?

Answer:

Dichloro(3-chloropropyl)propylsilane is synthesized via hydrosilylation or hydrolysis-polycondensation .

- Hydrosilylation : Allyl chloride reacts with trichlorosilane using Rh(I) catalysts (e.g., [RhCl(dppbzF)]₂) to achieve high turnover numbers (TON >140,000) and selectivity (>99%) . Electron-withdrawing ligands stabilize the catalyst, suppressing side reactions like β-hydrogen elimination.

- Hydrolysis-polycondensation : Reacting dichloro(3-chloropropyl)methylsilane with dichlorodimethylsilane forms functional polysiloxanes. Adjusting monomer ratios (e.g., 3:1) optimizes polymer functionality but requires precise stoichiometric control to avoid structural ambiguities .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing dichloro(3-chloropropyl)propylsilane and its polymeric derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm silane structure (e.g., CH₃ClCH₂CH₂CH₂SiCl₂ signals) and monitor functional group incorporation in polymers. For example, azidation of chloropropyl groups shows distinct shifts at δ 3.3–3.6 ppm (CH₂Cl → CH₂N₃) .

- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (e.g., Mₙ ~16,900 g/mol, Ð=1.47 for Cl-PDMS polymers). Use THF as eluent and calibrate with polystyrene standards .

- Boiling Point/Density : Physical properties (e.g., BP ~102°C, density 1.547 g/cm³) are cross-referenced with CRC Handbook data for purity validation .

Advanced: How can competing reaction pathways during hydrosilylation be controlled to minimize by-product formation?

Answer:

Key strategies include:

- Catalyst Design : Rhodium complexes with bidentate phosphine ligands (e.g., dppbzF) reduce β-hydride elimination, a major source of by-products like trichloropropylsilane. Ligand electronic effects stabilize Rh(I) intermediates, improving selectivity .

- Reaction Monitoring : Use GC-MS to detect early-stage by-products (e.g., propene from allyl chloride decomposition). Adjust HSiCl₃ feed rates to maintain excess silane, favoring α-adduct formation over isomerization .

- Temperature Control : Lower temperatures (40–60°C) slow competing radical pathways, while higher pressures (2–3 atm) enhance hydrosilane activation .

Advanced: What strategies optimize the molecular weight distribution of polysiloxanes derived from dichloro(3-chloropropyl)propylsilane?

Answer:

- Monomer Ratios : Increasing dichlorodimethylsilane content broadens molecular weight distribution (e.g., Ð=1.50 for N₃-PDMS vs. 1.47 for Cl-PDMS). Use stoichiometric excess of dimethyl monomers to limit cross-linking .

- Anionic Ring-Opening Polymerization (ROP) : For cyclic trimers (D₃F), lithium silanolate initiators achieve narrow dispersity (Ð<1.2). Terminate with chlorosilanes to cap chain ends and prevent backbiting .

- Post-Functionalization : Azide-alkyne click chemistry introduces side chains without altering backbone polydispersity. Confirm conversion via FT-IR (2100 cm⁻¹ azide peak) .

Safety: What are the critical safety considerations when handling dichloro(3-chloropropyl)propylsilane in laboratory settings?

Answer:

- Reactivity : Hydrolyzes exothermically with moisture, releasing HCl. Use inert atmospheres (N₂/Ar) and dry solvents (e.g., THF over molecular sieves) .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile), goggles, and fume hoods. Avoid skin contact due to corrosive and sensitizing properties .

- Waste Management : Neutralize residues with sodium bicarbonate before disposal. Monitor environmental release rates (predicted log Kₒw = 3.8) to assess bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.